Cas no 53458-16-5 (1,2-Bis(4-fluorophenyl)-2-hydroxyethanone)

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone is a fluorinated aromatic ketone derivative characterized by its distinct molecular structure featuring two 4-fluorophenyl groups and a hydroxyl-substituted ethanone backbone. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for selective transformations such as nucleophilic substitutions or coupling reactions. Its crystalline solid form and well-defined purity profile ensure consistent performance in research and industrial applications. The compound’s structural features also lend utility in studying structure-activity relationships in medicinal chemistry.
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone structure
53458-16-5 structure
Product Name:1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
CAS No:53458-16-5
MF:C14H10F2O2
MW:248.224811077118
MDL:MFCD00055470
CID:377110
PubChem ID:103786
Update Time:2025-10-28

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1,2-bis(4-fluorophenyl)-2-hydroxy-
    • 1,2-bis(4-fluorophenyl)-2-hydroxyethanone
    • 1,2-bis-(4-fluorophenyl)-2-hydroxyethan-1-one
    • 1,2-bis-[(4-fluoro)-phenyl]-2-hydroxyethanone
    • 2-hydroxy-1,2-bis(4-fluorophenyl)ethanone
    • 4,4'-difluorobenzoin
    • 4,4'-fluorobenzoin
    • EINECS 258-565-6
    • 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one
    • VGZHWXAFILGMSR-UHFFFAOYSA-N
    • BDBM50209409
    • AK608924
    • AX8092145
    • 1,2 Bis(4-fluorophenyl)-2-hydroxy ethanone
    • 53458-16-5
    • SCHEMBL5444935
    • O10339
    • AKOS030573915
    • NS00059055
    • DTXSID10968142
    • CHEMBL244213
    • DS-3376
    • CS-0161861
    • DB-215767
    • 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
    • MDL: MFCD00055470
    • Inchi: 1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H
    • InChI Key: VGZHWXAFILGMSR-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C(C1C=CC(=CC=1)F)=O)O

Computed Properties

  • Exact Mass: 248.06500
  • Monoisotopic Mass: 248.06488588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • PSA: 37.30000
  • LogP: 2.88110

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Pricemore >>

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1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Production Method

Additional information on 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

Introduction to 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (CAS No. 53458-16-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, identified by the Chemical Abstracts Service registry number CAS No. 53458-16-5, is a fluorinated aromatic ketone that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, featuring two 4-fluorophenyl groups attached to a hydroxy-substituted acetyl backbone, exhibits intriguing characteristics that make it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone is particularly noteworthy for its ability to interact with biological targets in a selective manner. The presence of fluorine atoms at the para position of the aromatic rings enhances electronic effects, influencing both the compound's solubility and its binding affinity to proteins. This feature has been exploited in recent years to design molecules with improved pharmacokinetic profiles and reduced toxicity.

Recent studies have highlighted the compound's potential as an intermediate in the synthesis of fluorinated heterocycles, which are known for their broad spectrum of biological activities. For instance, derivatives of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone have been investigated for their role in modulating enzyme activity, particularly in cases where precise control over steric and electronic distributions is required. The hydroxy group at the ketone position further provides a site for functionalization, enabling the creation of more complex molecular architectures.

In the realm of drug discovery, 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone has been utilized as a key building block in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The fluorine atoms contribute to enhanced binding interactions with ATP pockets in kinases, improving both potency and selectivity. Moreover, the hydroxyl group allows for further derivatization, enabling fine-tuning of pharmacological properties such as metabolic stability and cell permeability.

The compound's versatility extends to its application in materials science, where it serves as a precursor for high-performance polymers. The rigid aromatic structure and fluorine substitution contribute to thermal stability and chemical resistance, making it suitable for advanced material formulations. Additionally, its ability to form hydrogen bonds due to the hydroxyl group enhances adhesion properties, further broadening its utility.

Advances in computational chemistry have also facilitated a deeper understanding of the interactions between 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone and biological targets. Molecular docking studies have revealed that this compound can effectively disrupt protein-protein interactions involved in disease pathways, offering a promising approach for developing targeted therapies. The combination of experimental validation and computational modeling has accelerated the discovery process, leading to several novel drug candidates based on this scaffold.

The synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone itself presents an interesting challenge due to the need for precise functionalization at multiple positions. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have made it possible to construct this complex molecule with high efficiency. These advancements not only improve yield but also reduce waste, aligning with green chemistry principles.

Future directions in research may explore the use of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone as a chiral auxiliary or ligand in asymmetric synthesis. The fluorinated aromatic system can influence stereoelectronic properties, enabling the construction of enantiomerically pure compounds with high biological activity. Such developments could pave the way for next-generation therapeutics with improved efficacy and minimal side effects.

The growing interest in fluorinated compounds underscores their importance in modern drug design. As our understanding of their structural-activity relationships improves, so does our ability to harness their potential for therapeutic applications. 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone stands as a testament to how careful molecular design can lead to breakthroughs across multiple disciplines.

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